Phthaloyl-L-alanine

Overview

Description

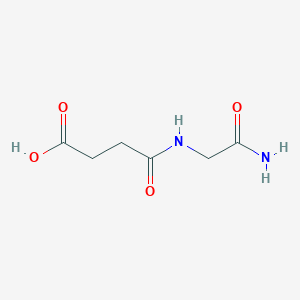

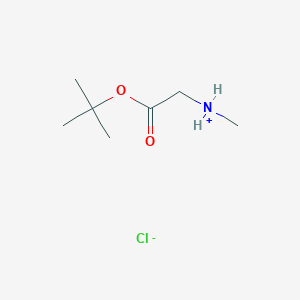

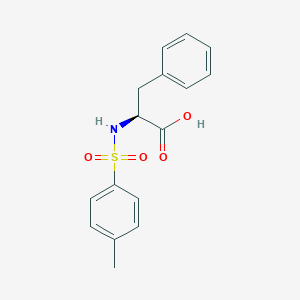

Phthaloyl-L-alanine is a biochemical compound with the molecular formula C11H9NO4 and a molecular weight of 219.2 . It is used for proteomics research .

Synthesis Analysis

This compound can be synthesized from L-alanine . The phthaloyl group is introduced by the action of phthalic acid . In another method, the reaction of N-phthaloylglycine (P-GlyH), N-phthaloyl-L-alanine (P-AlaH), and 1,2,4-benzenetricarboxylic 1,2-anhydride (BTCH) with triethylamine led to the formation of the corresponding ammonium salts .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, photocatalysis has emerged as a mild approach for amino acid modification, generating a toolbox of reactions capable of modifying almost all canonical amino acids . Phthaloyl (Pht) is stable to catalytic hydrogenolysis, HBr/HOAc treatment, and Na/NH3 reduction, but not to bases .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

N,N‐phthaloyl derivatives of amino acids, including Phthaloyl-L-alanine, have shown promise as antiepileptic drugs. Studies have revealed that certain derivatives, particularly N,N‐phthaloyl‐glycine amides, exhibit significant anticonvulsant activity, comparable to phenytoin but with reduced toxicity (Usifoh et al., 2001).

Pharmaceutical Synthesis

This compound serves as an intermediate in synthesizing compounds with various pharmacological activities, including hypolipidemic, analgesic, antibacterial, and antitumor properties. It is typically synthesized through cyclocondensation of amino acids with phthalic anhydride (Zav’yalov et al., 2002).

Chemical Modifications and Immunomodulatory Activity

Phthaloyl modification of polysaccharides, including those derived from Lachnum YM262, enhances their immunomodulatory activity. The phthaloyl polysaccharides exhibit significant effects in improving body weight, organ indexes, and enhancing the production of serum cytokines (Chen et al., 2016).

Synthesis of Peptides

The phthaloyl method has been employed for synthesizing various peptides. Phthalimidoacyl chlorides react with amino acids to produce phthaloyl peptides, which can be further used in peptide synthesis. This method offers a way to synthesize diverse peptides including those containing this compound (Yamashita et al., 1954).

Antibacterial and Antifungal Activity

This compound derivatives exhibit notable antibacterial and antifungal activities. N-phthaloyl-D-phenylglycine-hydroxamic acid, a derivative, has shown significant effectiveness against various strains of Gram-positive and Gram-negative bacteria, as well as yeast species, indicating its potential as an antimicrobial agent (Matijević-Sosa & Cvetnić, 2005).

Development of Metal Complexes

This compound is used in the creation of metal complexes, such as cyclopentadienylzirconium(IV) and gallium(III) complexes. These complexes have shown potential in various applications, including their use in cancer research due to their apoptotic activity in cancer cells (Saxena et al., 1992; Gómez‐Ruiz et al., 2009).

Optical Resolution of Amino Acids

Phthaloyl derivatives of amino acids, including this compound, are utilized in the optical resolution of amino acids by high-performance liquid chromatography, aiding in the study and separation of amino acid enantiomers (Allenmark et al., 1983).

Mechanism of Action

Target of Action

Phthaloyl-L-alanine, also known as PHT-ALA-OH, primarily targets inflammatory and immunomodulatory pathways . It has been found to suppress nitric oxide production in murine cells stimulated with lipopolysaccharide . Nitric oxide is a key mediator of inflammation and immune response, and its overproduction can lead to pathological conditions .

Mode of Action

This compound interacts with its targets by suppressing the production of nitric oxide, a key inflammatory mediator . This suppression results in a decrease in inflammation and modulation of the immune response .

Biochemical Pathways

It is known that the compound has an impact on the pathways involving nitric oxide, a key mediator in inflammation and immune response . By suppressing nitric oxide production, this compound can modulate these pathways and their downstream effects .

Result of Action

The primary result of this compound’s action is the suppression of nitric oxide production, leading to anti-inflammatory and immunomodulatory effects . This suppression can decrease inflammation and modulate the immune response, potentially making the compound useful in the treatment of conditions involving excessive inflammation or immune response .

properties

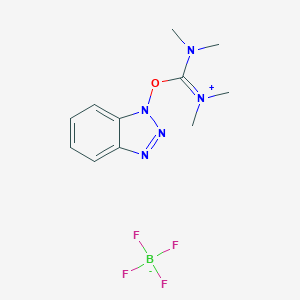

IUPAC Name |

(2S)-2-(1,3-dioxoisoindol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-6H,1H3,(H,15,16)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWUITKBAWTEAQ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352170 | |

| Record name | Phthaloyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4192-28-3 | |

| Record name | Phthaloyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-4-[[2-[(4-nitrophenyl)amino]-2-oxo-1-(phenylmethyl)ethyl]amino]-4-oxobutyric acid](/img/structure/B554648.png)

![4-[[(2S)-1-Methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B554649.png)